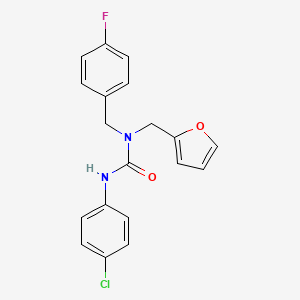
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorobenzyl group, and a furan-2-ylmethyl group attached to a urea backbone. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-chlorophenyl isocyanate, through the reaction of 4-chloroaniline with phosgene.
Nucleophilic Substitution: The intermediate is then reacted with 4-fluorobenzylamine in the presence of a base, such as triethylamine, to form the corresponding urea derivative.
Furan-2-ylmethylation: Finally, the urea derivative undergoes a nucleophilic substitution reaction with furan-2-ylmethyl chloride in the presence of a suitable catalyst, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Biology: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)amide: Similar structure but with an amide group instead of a urea group.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C19H16ClFN2O2 |
|---|---|
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)urea |
InChI |
InChI=1S/C19H16ClFN2O2/c20-15-5-9-17(10-6-15)22-19(24)23(13-18-2-1-11-25-18)12-14-3-7-16(21)8-4-14/h1-11H,12-13H2,(H,22,24) |
Clé InChI |
GANIKNFBATYIGW-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096944.png)
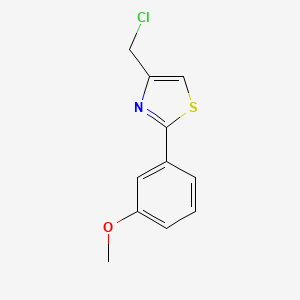
![1-(Diphenylmethyl)-4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B15096950.png)
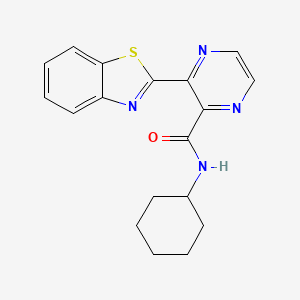
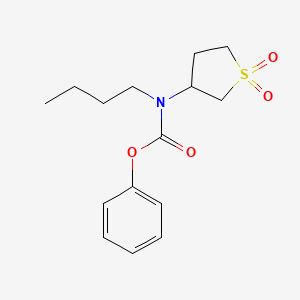
![dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B15096966.png)
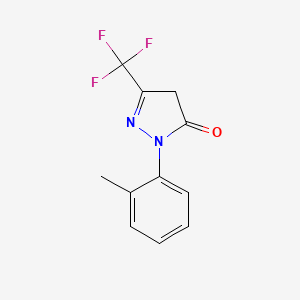

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide](/img/structure/B15096986.png)
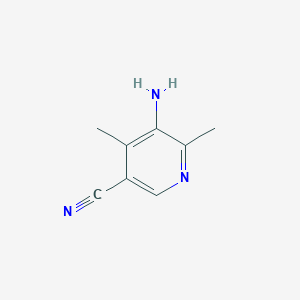
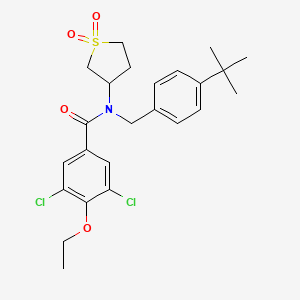

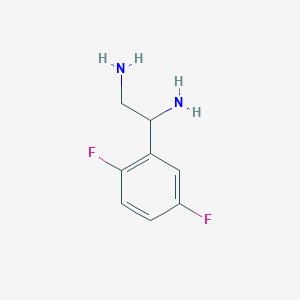
![2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B15097028.png)
